6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-(3,3-difluoroazetidin-1-yl)pyrazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2N3O2/c9-5-6(14-2-8(10,11)3-14)12-1-4(13-5)7(15)16/h1H,2-3H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZZGHDTCJAAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(N=C2Br)C(=O)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom into the pyrazine ring.
Fluorination: Incorporation of fluorine atoms into the azetidine ring.
Carboxylation: Addition of the carboxylic acid group to the pyrazine ring.
Each step requires specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Fluorination: Employing fluorinating agents like diethylaminosulfur trifluoride (DAST).
Carboxylation: Utilizing carbon dioxide under high pressure or Grignard reagents followed by oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Continuous flow reactors: For efficient and scalable reactions.
Catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the bromine or carboxylic acid groups.
Substitution: Replacement of the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of pyrazine-2-carboxylic acid derivatives.
Reduction: Production of 6-bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine.
Substitution: Generation of various substituted pyrazine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid exhibit promising anticancer properties. Studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, β-lactam derivatives featuring azetidine moieties have shown high activity against colon cancer (HT-29) and breast cancer (MCF-7) cells with IC50 values in the nanomolar range .
Enzyme Inhibition
The compound's ability to interact with biological targets makes it suitable for enzyme inhibition studies. It may bind to specific enzymes, inhibiting their activity and potentially leading to therapeutic effects in diseases where these enzymes play critical roles. The mechanism involves either competitive or non-competitive inhibition depending on the target enzyme .
Anti-inflammatory Properties
Preliminary evaluations suggest that derivatives of this compound may also possess anti-inflammatory properties. Compounds structurally similar to this compound have been investigated for their efficacy in reducing inflammation markers in vitro and in vivo .
Synthetic Utility
The compound serves as a versatile building block in organic synthesis due to its reactive functional groups:
- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles, allowing for the synthesis of diverse derivatives.
- Hydrolysis : The methyl ester form can undergo hydrolysis to yield the carboxylic acid, which can further participate in coupling reactions .
Case Studies
Several case studies highlight the applications of this compound:
Mechanism of Action
The mechanism of action of 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor modulation: Interacting with cellular receptors to modulate their activity.
Pathway interference: Disrupting key biochemical pathways within cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Lipophilicity and Bioactivity
Pyrazine-2-carboxylic acid derivatives with halogen substituents (e.g., Cl, Br) or bulky groups (e.g., tert-butyl) exhibit increased lipophilicity (logP) and enhanced biological activity. For example:
- 6-Chloropyrazine-2-carboxylic acid amides showed improved antimycobacterial activity against Mycobacterium tuberculosis compared to non-halogenated analogs .
- 5-tert-Butylpyrazine-2-carboxylic acid derivatives demonstrated strong photosynthesis inhibition in Chlorella vulgaris due to increased hydrophobicity .
Role of Azetidine and Fluorine Substituents
The 3,3-difluoro-azetidine group is unique among reported pyrazine derivatives. Azetidine’s four-membered ring introduces conformational rigidity, while fluorine atoms increase electronegativity and metabolic stability. Comparable substituents in the literature include:
- Thiazole and aniline substituents : These groups in pyrazine-2-carboxamides improved antifungal activity against Candida albicans and Aspergillus niger .
- Fluorinated aromatic rings : Derivatives like 3,5-bis(trifluoromethyl)anilides showed enhanced antimycobacterial activity, suggesting fluorine’s role in optimizing drug-target interactions .
The target compound’s azetidine moiety may offer superior steric and electronic effects compared to bulkier substituents (e.g., tert-butyl), though experimental data are needed to confirm this hypothesis.
Antimycobacterial Activity
Pyrazinamide (PZA) derivatives act as prodrugs, hydrolyzing to pyrazinoic acid (POA) via pyrazinamidase (PZAse). Halogenated analogs like 5-chloro-N-phenylpyrazine-2-carboxamides showed potent activity against PZA-resistant strains by bypassing PZAse dependency . The bromine in the target compound may confer similar advantages, while the azetidine group could enhance target binding efficiency.
Physicochemical Properties
The bromine and fluorine atoms likely reduce aqueous solubility compared to non-halogenated derivatives, a trend observed in similar compounds .
Biological Activity
6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid is a synthetic organic compound belonging to the class of pyrazine derivatives. Its unique structure, featuring a bromine atom and a difluoroazetidine moiety, suggests potential biological activity that warrants detailed investigation. This article synthesizes existing research findings on the biological activities of this compound, including its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . Its structural components include:
- Pyrazine ring : A six-membered aromatic ring with two nitrogen atoms.
- Bromine substitution : A bromine atom at the 6-position enhances reactivity.
- Difluoroazetidine group : This moiety may influence biological interactions due to its electronegative fluorine atoms.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Bromination : Introduction of a bromine atom into the pyrazine ring.
- Fluorination : Incorporation of fluorine into the azetidine ring.
- Carboxylation : Addition of the carboxylic acid functional group.
Each step requires specific reagents and conditions, such as using bromine or N-bromosuccinimide for bromination and fluorinating agents like diethylaminosulfur trifluoride (DAST) for fluorination .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various biochemical pathways.
- Receptor Modulation : It could interact with cellular receptors, modulating their activity and influencing cellular responses.
- Pathway Interference : Disruption of key signaling pathways could lead to altered cell proliferation or apoptosis .
Pharmacological Effects
Research indicates that pyrazine derivatives exhibit a range of pharmacological activities:
- Antitumor Activity : Similar compounds have demonstrated inhibitory effects against various cancer cell lines, including those resistant to conventional therapies .
- Anti-inflammatory Properties : Compounds within this class have shown potential in reducing inflammation, possibly by inhibiting nitric oxide production .
- Antibacterial Activity : The structural characteristics suggest potential efficacy against bacterial infections .
Antitumor Studies
In studies evaluating the antitumor properties of pyrazine derivatives, compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The presence of halogen substituents (like bromine) was found to enhance cytotoxic effects .
Anti-inflammatory Activity
Research has shown that certain pyrazole derivatives can inhibit LPS-induced production of pro-inflammatory cytokines. This suggests that this compound may similarly exert anti-inflammatory effects .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 6-Bromo-pyrazine | Lacks difluoro group | Moderate antitumor activity |
| 5-(3,3-Difluoroazetidinyl)-pyrazine | Lacks bromine | Lower antibacterial activity |
| 6-Bromo-pyrazole | No azetidine moiety | Strong anti-inflammatory properties |
The unique combination of bromine and difluorinated azetidine groups in this compound may confer distinct biological properties compared to its analogs .
Q & A
Basic: What are optimized synthetic routes for introducing the bromine substituent in pyrazine-2-carboxylic acid derivatives?
Methodological Answer:
Bromination of pyrazine-2-carboxylic acid derivatives can be achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0°C. For example, 3-aminopyrazine-2-carboxylic acid reacts with NBS to yield brominated products with ~41% efficiency after workup (ethyl acetate washing and sodium sulfate drying) . Optimization may involve adjusting stoichiometry (e.g., 1:1.02 substrate:NBS ratio) or solvent polarity to improve regioselectivity.
Advanced: How to address regioselectivity challenges during bromination in the presence of azetidine substituents?
Methodological Answer:
Regioselectivity in bromination is influenced by electron-donating/withdrawing groups. The 3,3-difluoro-azetidin-1-yl group is electron-withdrawing, directing bromination to the para position (C5 in pyrazine). Flow chemistry methods, as demonstrated for bromo-formylbenzoic acids, can enhance control by minimizing side reactions (e.g., using controlled residence times and avoiding toxic solvents like CCl4) . Computational modeling (DFT) of charge distribution on the pyrazine ring may further predict optimal sites.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Mass Spectrometry (ES/MS): Confirm molecular weight via m/z peaks (e.g., 217.1/219.0 for brominated analogs) .
- NMR: ¹H/¹³C NMR to identify azetidine proton environments (e.g., δ 4.2–4.5 ppm for azetidine CH₂) and bromine-induced deshielding .
- X-ray Crystallography: Resolve stereochemistry of the difluoro-azetidine moiety, as seen in similar heterocyclic structures .
Advanced: How to resolve contradictions in reported synthetic yields for brominated pyrazine intermediates?
Methodological Answer:
Yield discrepancies (e.g., 41% vs. literature values) may arise from purification methods or side reactions. Systematic analysis includes:
- HPLC Purity Checks: Post-synthesis, quantify unreacted starting material.
- Byproduct Identification: Use LC-MS to detect dimers or dehalogenated products.
- Reaction Monitoring: In situ IR or Raman spectroscopy to track NBS consumption .
Basic: What are recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent hydrolysis of the azetidine ring or decarboxylation. Avoid exposure to moisture, as carboxylic acids are prone to dimerization .
Advanced: How to design degradation studies to assess hydrolytic stability of the difluoro-azetidine group?
Methodological Answer:
- pH-Varied Stability Tests: Incubate the compound in buffers (pH 1–13) at 37°C, sampling at intervals for LC-MS analysis.
- Activation Energy Calculation: Perform Arrhenius studies at 40°C, 60°C, and 80°C to predict shelf life .
- Mechanistic Probes: Use ¹⁹F NMR to track fluorine loss, indicating azetidine ring opening .
Basic: How to functionalize the carboxylic acid group for bioactivity screening?
Methodological Answer:
- Esterification: React with methanol/H₂SO₄ to form methyl esters, improving cell permeability.
- Amide Coupling: Use EDC/HOBt with amines (e.g., benzylamine) to generate amide libraries .
Advanced: What strategies mitigate fluorinated byproduct formation during azetidine ring synthesis?
Methodological Answer:
- Low-Temperature Cyclization: Perform azetidine ring closure at –78°C to minimize β-fluorine elimination.
- Protecting Groups: Temporarily protect the carboxylic acid as a tert-butyl ester to reduce electron-deficient intermediates .
Basic: How to validate synthetic intermediates using spectroscopic data?
Methodological Answer:
- Comparative Analysis: Cross-reference ¹H NMR shifts with analogs (e.g., 6-bromo-pyrazine-2-carboxylic acid methyl ester: δ 8.5 ppm for pyrazine H) .
- HRMS: Confirm exact mass (e.g., C₁₀H₈BrF₂N₃O₂ requires m/z 330.9732) .
Advanced: What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
